3-cyclopentyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide
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Overview
Description
3-cyclopentyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 3-cyclopentyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide may interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, they can inhibit the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more .
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects could potentially lead to the death of cancer cells, making this compound a potential agent for the development of new cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentylmagnesium bromide reacts with an appropriate electrophile.
Amide Bond Formation: The final step involves the formation of the amide bond between the indole derivative and the cyclopentyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the oxidation level.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-cyclopentyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide has been explored for various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
- Cyclopentyl 3-((2-methoxy-4-(2-methylphenyl)sulfonyl)amino)carbonyl)benzyl)-1-methylindole-5-carbamate
Uniqueness
3-cyclopentyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide stands out due to its unique cyclopentyl group, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
IUPAC Name |
3-cyclopentyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-13-10-16-11-15(6-8-17(16)20-13)12-19-18(21)9-7-14-4-2-3-5-14/h6,8,10-11,14,20H,2-5,7,9,12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDYIQCYFIXSHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CCC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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